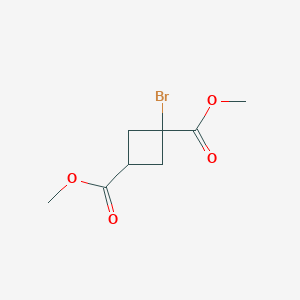
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H11BrO4 It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate typically involves the bromination of dimethyl cyclobutane-1,3-dicarboxylate. One common method is the reaction of dimethyl cyclobutane-1,3-dicarboxylate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of dimethyl cyclobutane-1,3-dicarboxylate derivatives.
Reduction: Formation of dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid derivatives.
Scientific Research Applications
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The ester groups can participate in various transformations, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclobutane-1,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 1-chlorocyclobutane-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl 1-fluorocyclobutane-1,3-dicarboxylate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
Properties
CAS No. |
61168-46-5 |
|---|---|
Molecular Formula |
C8H11BrO4 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
dimethyl 1-bromocyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11BrO4/c1-12-6(10)5-3-8(9,4-5)7(11)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
KZCBWXSDJNDOPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















